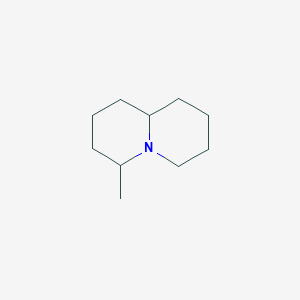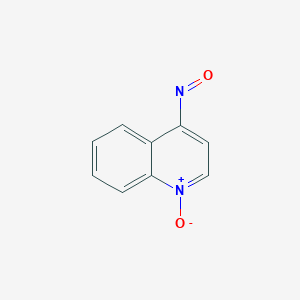
4-Nitrosoquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrosoquinoline 1-oxide (4NQO) is a chemical compound that has been widely used in scientific research for its carcinogenic properties. It is a potent mutagen and has been shown to induce tumors in various animal models.
Mecanismo De Acción
The mechanism of action of 4-Nitrosoquinoline 1-oxide involves the formation of DNA adducts, which can result in mutations and chromosomal aberrations. The compound has been shown to induce oxidative stress and DNA damage, leading to the activation of various signaling pathways that promote tumor development.
Efectos Bioquímicos Y Fisiológicos
4-Nitrosoquinoline 1-oxide has been shown to induce a wide range of biochemical and physiological effects, including oxidative stress, DNA damage, inflammation, and apoptosis. The compound has been shown to induce tumors in various organs, including the skin, liver, and lung.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Nitrosoquinoline 1-oxide in lab experiments is its ability to induce tumors in animal models, which can be used to study the mechanisms of carcinogenesis. However, the compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 4-Nitrosoquinoline 1-oxide. One area of interest is the development of new animal models that can be used to study the effects of 4-Nitrosoquinoline 1-oxide on different types of cancer. Another area of interest is the development of new therapies that target the signaling pathways activated by 4-Nitrosoquinoline 1-oxide. Additionally, there is a need for more research on the potential risks and benefits of using 4-Nitrosoquinoline 1-oxide in scientific research.
Métodos De Síntesis
The synthesis of 4-Nitrosoquinoline 1-oxide involves the reaction of 4-nitroquinoline 1-oxide with sodium nitrite in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This method has been used to produce high-quality 4-Nitrosoquinoline 1-oxide for scientific research purposes.
Aplicaciones Científicas De Investigación
4-Nitrosoquinoline 1-oxide has been extensively used in scientific research to study the mechanisms of carcinogenesis. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. The compound has also been used to study the effects of UV radiation on skin cancer development.
Propiedades
Número CAS |
1130-69-4 |
|---|---|
Nombre del producto |
4-Nitrosoquinoline 1-oxide |
Fórmula molecular |
C9H6N2O2 |
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
4-nitroso-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6H |
Clave InChI |
HDODESNNQIATIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])N=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])N=O |
Sinónimos |
4-Nitrosoquinoline 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



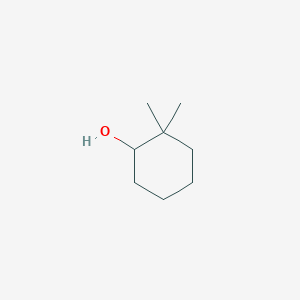
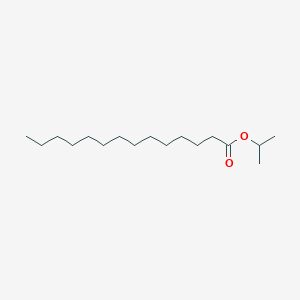
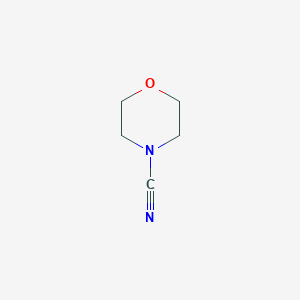
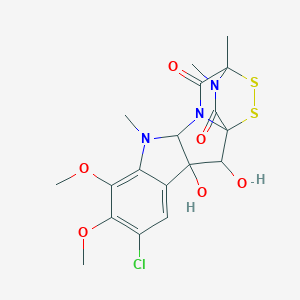
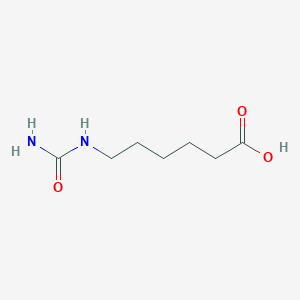
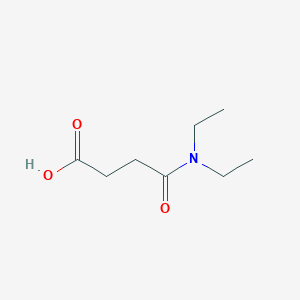
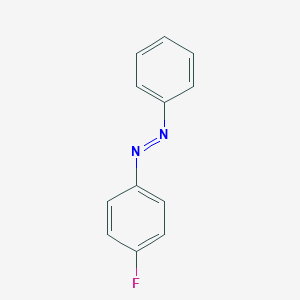


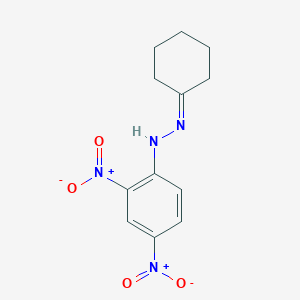
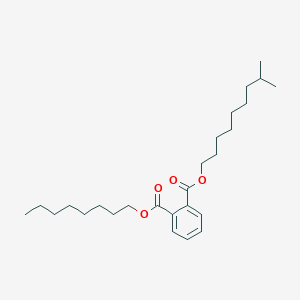

![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
